Ethyl diethoxyacetate

Vue d'ensemble

Description

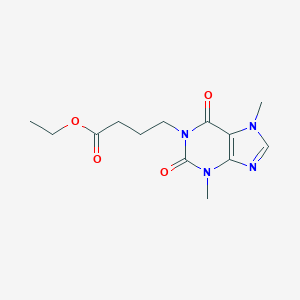

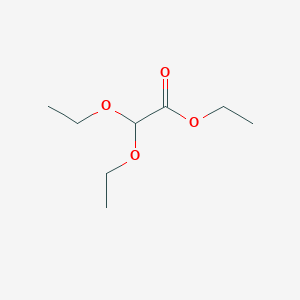

Ethyl diethoxyacetate (EDA) is an organic compound with the molecular formula C3H8O3. It is a colorless liquid, with a slightly sweet odor, and is an ester of ethanol and diethoxyacetic acid. It is used in a variety of industries, including perfume, food, and pharmaceuticals. It is also used in laboratory experiments, as a reagent, solvent, and as an intermediate in the synthesis of other compounds.

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

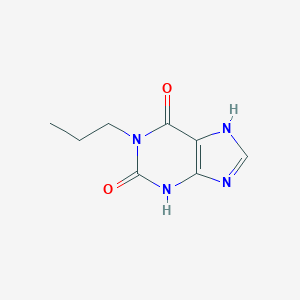

L'éthyl diéthoxyacétate est utilisé dans la synthèse de composés hétérocycliques . Les composés hétérocycliques sont des composés organiques qui contiennent une structure cyclique contenant des atomes autres que le carbone, tels que le soufre, l'oxygène ou l'azote, faisant partie du cycle. Ils sont largement utilisés dans une variété d'industries, notamment les produits pharmaceutiques, les produits chimiques, les aliments et l'agriculture.

Préparation d'analogues d'acides gras

L'éthyl diéthoxyacétate a été utilisé dans la préparation d'un analogue d'acide gras contenant du DTS, l'acide 12,13-dioxotétradécanoïque di (N-méthyl-thiosemicarbazone) (FA-DTS) . Les analogues d'acides gras sont souvent utilisés dans la recherche scientifique pour étudier la fonction et le métabolisme des acides gras naturels.

Synthèse organique

En tant qu'ester, l'éthyl diéthoxyacétate peut être utilisé dans divers procédés de synthèse organique . Ses propriétés en font un réactif utile dans la création d'autres composés.

Recherche pharmaceutique

Compte tenu de son rôle dans la synthèse de composés hétérocycliques et d'analogues d'acides gras, l'éthyl diéthoxyacétate peut également avoir des applications en recherche pharmaceutique

Mécanisme D'action

Target of Action

Ethyl diethoxyacetate is a biochemical reagent used in various chemical reactions . . It’s often used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds .

Mode of Action

It’s known that the lithium derivative of this compound acts as a nucleophile, making it useful in the synthesis of heterocyclic compounds . This suggests that this compound may interact with electrophilic targets during these reactions.

Biochemical Pathways

This compound is involved in the synthesis of a fatty acid analog containing DTS, 12,13-dioxotetradecanoic acid di (N-methyl-thiosemicarbazone) (FA-DTS)

Result of Action

It’s known to be used in the preparation of a fatty acid analog containing dts, 12,13-dioxotetradecanoic acid di (n-methyl-thiosemicarbazone) (fa-dts) .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2,2-diethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLBIKIQSCTANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064101 | |

| Record name | Acetic acid, diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-82-3 | |

| Record name | Ethyl diethoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2-diethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-diethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic applications of Ethyl diethoxyacetate?

A1: this compound serves as a valuable building block for synthesizing various compounds.

- α-Ketoacetals: It reacts readily with Grignard reagents to yield α-ketoacetal derivatives in good yields [].

- Heterocycles: It can be utilized in multi-step syntheses of complex heterocyclic systems. For example, it acts as a precursor in the synthesis of a novel tetracyclic isoxazole through a series of reactions including condensation, alkylation, deprotection, oxime formation, and intramolecular nitrile oxide cycloaddition [].

- α-Oxocarboxyclic Esters: Ethyl 1,3-dithiane-2-carboxylate, synthesized from this compound, is a useful reagent for preparing α-oxocarboxyclic esters [].

Q2: Can you provide an example of this compound's use in natural product synthesis?

A: this compound plays a crucial role in synthesizing tetrahydroisoquinoline antitumor natural products like renieramycin G and cribrostatin 4. This involves a Pictet-Spengler-type cyclization reaction with N-methyl-3-arylmethylpiperazine-2,5-dione, showcasing its utility in complex molecule construction [].

Q3: Has this compound been used in photochemical reactions?

A: Yes, studies show that this compound can be generated from the photolysis product of N,N′-dibromo-2,5-piperazinedione upon alcoholysis. This reaction highlights the compound's involvement in photochemical transformations and subsequent reactions with nucleophiles [].

Q4: What is the role of this compound in synthesizing substituted pyrimidines?

A: this compound is a key starting material for creating 6-substituted pyrimidines. Its condensation with isopropyl 6-phenylhexanoate followed by reaction with guanidine results in a pyrimidine derivative, which can be further modified to yield pyrimidines with functionalized side chains [].

Q5: Are there any historical studies exploring the electrochemical behavior of this compound derivatives?

A: Yes, early research investigated the electrolysis of potassium this compound. This study identified various products, including this compound itself, the alcoholate of ethyl glyoxylate, ethyl diethoxysuccinate, and smaller molecules like ethyl alcohol, oxalic acid, formaldehyde, and acetaldehyde []. This research provides insights into the reactivity of the compound under electrochemical conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)